molecular formula C14H25NS B15412645 10-(1H-Pyrrol-1-yl)decane-1-thiol CAS No. 213907-76-7

10-(1H-Pyrrol-1-yl)decane-1-thiol

Cat. No.: B15412645
CAS No.: 213907-76-7
M. Wt: 239.42 g/mol
InChI Key: NDOQVDMKEMRQEI-UHFFFAOYSA-N
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Description

10-(1H-Pyrrol-1-yl)decane-1-thiol is a bifunctional organic compound featuring a decane backbone substituted with a thiol (-SH) group at the first carbon and a 1H-pyrrole moiety at the tenth carbon. The thiol group enables strong chemisorption to metal surfaces (e.g., gold or silver), making it suitable for fabricating self-assembled monolayers (SAMs) in nanotechnology and surface chemistry . The pyrrole group, a five-membered aromatic heterocycle with conjugated π-electrons, may impart electrochemical activity or facilitate polymerization, analogous to polypyrrole derivatives used in conductive coatings .

Properties

CAS No.

213907-76-7

Molecular Formula

C14H25NS

Molecular Weight

239.42 g/mol

IUPAC Name

10-pyrrol-1-yldecane-1-thiol

InChI

InChI=1S/C14H25NS/c16-14-10-6-4-2-1-3-5-7-11-15-12-8-9-13-15/h8-9,12-13,16H,1-7,10-11,14H2

InChI Key

NDOQVDMKEMRQEI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCCCCCCCCCS

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

In contrast, 10-(exo-5-norbornen-2-oxy)decane-1-thiol’s norbornenyl group supports ROMP, enabling polymer brush growth on surfaces .

Symmetry vs. Asymmetry :

  • 1,10-Di(1H-pyrrol-1-yl)decane’s symmetric structure enhances polymer-fabric adhesion due to dual reactive sites, whereas the asymmetric design of this compound may optimize directional surface assembly .

Challenges and Limitations

  • Synthetic Complexity : Introducing pyrrole at the terminal carbon requires multi-step synthesis compared to simpler thiols like 1-decanethiol.
  • Oxidation Sensitivity : Thiol groups are prone to oxidation, necessitating inert handling conditions.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 10-(1H-Pyrrol-1-yl)decane-1-thiol, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Ligand Exchange : A validated method involves substituting oleylamine ligands on gold nanoparticles (GNPs) with thiol-containing ligands. For example, oleylamine-GNPs treated with thiol ligands (e.g., HS-C10-TEDOT) undergo ligand exchange in organic solvents like THF, yielding functionalized GNPs .
  • Grignard Reactions : Propynyl Grignard reagents (e.g., 1-propynylmagnesium bromide) can react with aldehydes to form intermediates, followed by thiolation steps. Optimize temperature (0°C to RT) and stoichiometry (1.1 equiv Grignard reagent) to achieve yields >84% .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via TLC or HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyrrole ring (δ 6.5–7.0 ppm for aromatic protons) and thiol group (δ 1.5–2.5 ppm for -SH). Use 1^1H-13^13C HSQC to resolve overlapping signals .
  • FT-IR : Identify S-H stretches (~2550 cm1^{-1}) and pyrrole C-N vibrations (~1450 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 269.18) and detects fragmentation patterns .

Q. How can researchers address common impurities or byproducts during synthesis?

  • Methodological Answer :

  • Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to resolve isomeric byproducts (e.g., regioisomers of pyrrole substitution) .
  • Oxidation Mitigation : Purge reaction vessels with inert gas (N2_2/Ar) to prevent thiol oxidation to disulfides. Add antioxidants (e.g., BHT) during storage .

Advanced Research Questions

Q. How can ligand exchange efficiency be quantified for this compound in nanoparticle functionalization?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitor plasmon resonance shifts (e.g., ~520 nm for GNPs) before and after ligand exchange to assess surface coverage .
  • Thermogravimetric Analysis (TGA) : Measure weight loss (200–400°C) to estimate ligand density on GNPs. Compare with theoretical monolayer calculations .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected peaks in NMR or MS?

  • Methodological Answer :

  • 2D NMR : Use NOESY or ROESY to distinguish between structural isomers (e.g., 1H-pyrrol-1-yl vs. 1H-pyrrol-2-yl substitution) .
  • Isotopic Labeling : Introduce 34^34S or 15^15N isotopes to track sulfur/nitrogen in ambiguous fragmentation pathways during MS analysis .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C with varying humidity (0–75% RH). Monitor degradation via HPLC every 7 days for 4 weeks. Use Arrhenius kinetics to predict shelf life .

Q. What role does the pyrrole-thiol moiety play in surface interactions for catalytic or sensing applications?

  • Methodological Answer :

  • Electrochemical Impedance Spectroscopy (EIS) : Measure charge transfer resistance on modified electrodes to assess ligand-GNP binding efficiency .
  • DFT Calculations : Model sulfur-gold binding energies and pyrrole π-stacking interactions to predict self-assembly behavior .

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